molecular formula C14H8BrNO3 B389866 5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione

5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione

Cat. No.: B389866
M. Wt: 318.12g/mol
InChI Key: PISTWGFIBBAFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyphenyl group at the 2nd position, and a dione structure within the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione typically involves the bromination of a precursor isoindole compound followed by the introduction of the hydroxyphenyl group. One common method involves the use of bromine or a brominating agent under controlled conditions to achieve selective bromination. The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The dione structure can be reduced to form a dihydroxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The dione structure may also play a role in redox reactions and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione is unique due to the presence of the hydroxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom and the hydroxyphenyl group provides a distinct set of properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12g/mol

IUPAC Name

5-bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H8BrNO3/c15-8-1-6-11-12(7-8)14(19)16(13(11)18)9-2-4-10(17)5-3-9/h1-7,17H

InChI Key

PISTWGFIBBAFDE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O

Origin of Product

United States

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